Home > Products > Screening Compounds P81394 > N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide - 896679-26-8

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Catalog Number: EVT-3040211
CAS Number: 896679-26-8
Molecular Formula: C19H15F3N2OS
Molecular Weight: 376.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl [2-(2-phenyl-1H-indol-3-yldiazen­yl)-1,3-thia­zol-4-yl]acetate

    • Compound Description: SR 121787 is a new antiaggregating agent that is metabolized in vivo to generate SR 121566, a non-peptide GpIIb-IIIa antagonist []. It displays potent inhibition of ADP-induced platelet aggregation in both human and baboon models [].
    • Compound Description: This series of bi-heterocyclic propanamides demonstrated promising urease inhibitory activity and low cytotoxicity [].

    (R)-N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

    • Compound Description: VNI and its derivatives act as inhibitors of sterol 14α-demethylase (CYP51) []. VNI specifically targets protozoan CYP51 and demonstrates efficacy in treating Chagas disease []. Researchers have modified VNI to target fungal CYP51 for antifungal drug development [].

    (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

    • Compound Description: This compound is a potent and orally bioavailable β3 adrenergic receptor agonist []. It exhibits high selectivity for β3 over β1 and β2 receptors and has a good pharmacokinetic profile in dogs [].
    • Compound Description: 22a is a highly potent and selective phospholipase D2 (PLD2) inhibitor with an IC50 of 20 nM []. It exhibits 75-fold selectivity over PLD1 and possesses a favorable DMPK (drug metabolism and pharmacokinetics) profile [].

    N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

    • Compound Description: This compound is a hybrid ring system containing both thiazole and oxadiazole rings, both of which are commonly found in bioactive molecules []. The compound showed significant antibacterial activity in biological assays [].

    (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    • Compound Description: This compound, synthesized in eight steps, contains both piperidine and imidazole rings, common pharmacophores found in various bioactive compounds [].

    N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide Derivatives

    • Compound Description: This series of compounds, synthesized and characterized using standard techniques, showed promising antibacterial and antifungal properties against E. coli, S. aureus, A. niger, and A. oryzae [].

    4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

    • Compound Description: This compound features a piperidine ring in a chair conformation and a benzamide group. The crystal structure reveals intermolecular hydrogen bonding patterns [].

    2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phényléthyl] amino]-éthyl)phényl]acétamide (Mirabegron)

    • Compound Description: Mirabegron is a drug used to treat overactive bladder. The patent describes an improved process for preparing Mirabegron with high purity and yield [].
    • Compound Description: The crystal structure of this compound reveals two conformationally dissimilar molecules in the asymmetric unit, linked by N—H⋯N hydrogen bonds [].
    • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist [, , , ]. It is primarily metabolized in the liver via CYP3A4-mediated TZD ring opening, followed by methylation and oxidation [, , ]. It exhibits species-dependent stereoselective oxidation of its methyl sulfide metabolite []. Interestingly, in rats, a unique dihydrohydroxy-S-glutathionyl conjugate of MK-0767 is formed, indicating species-specific metabolic pathways [].

    1-(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide

    • Compound Description: This compound acts as a potential inverse agonist of the peripheral cannabinoid-1 receptor (CB1R) []. CB1R antagonists are being explored for their potential in treating obesity and metabolic disorders [].

    N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    • Compound Description: TAK-715 acts as a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase []. It exhibits potent inhibition of LPS-stimulated TNF-α release and has shown efficacy in a rat model of adjuvant-induced arthritis [].

    2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    • Compound Description: T2384 is a partial agonist of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism []. It exhibits complex binding modes to PPARγ, interacting with both orthosteric and allosteric sites [].

    2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (Compound 7h)

    • Compound Description: Compound 7h acts as a potent modulator of P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance []. It effectively reverses doxorubicin resistance in K562/A02 cells with low cytotoxicity and a long duration of action [].

    8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

    • Compound Description: Compound 60 acts as a highly potent and selective antagonist of the A2B adenosine receptor (A2B AdoR) []. A2B AdoR is implicated in bronchial hyperresponsiveness in asthma, making its antagonists potential therapeutic agents for asthma treatment [].

    N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

    • Compound Description: Researchers have prepared numerous crystal forms of FB, including cocrystals, cocrystal polymorphs, solvates, and hydrates, highlighting its potential for solid-state manipulation []. The study identified a common hydrogen-bonding heterosynthon in most of the carboxylic acid cocrystals, offering insights for cocrystal design [].

    N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

    • Compound Description: This series of compounds, synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, exhibited good herbicidal activities, particularly against dicotyledonous weeds [].

    N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

    • Compound Description: This naphthol derivative was synthesized using a three-component system and a carbodiimide coupling reaction [].

    N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

    • Compound Description: This compound was designed as a potential herbicide by combining a uracil derivative with a phenoxycarboxylic acid []. It demonstrated some herbicidal activity against specific dicotyledonous weeds but requires further optimization [].

    4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

    • Compound Description: FIMX is a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) in monkeys []. It demonstrates high brain uptake and specific binding to mGluR1, making it a potential candidate for studying neuropsychiatric disorders in humans [].

    N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

    • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 [, ]. Structural modifications of TAK-632 led to the discovery of more selective RIPK3 inhibitors with improved in vivo efficacy in a mouse model of systemic inflammatory response syndrome []. Intriguingly, TAK-632 also indirectly inhibits BRAFV600E, a common oncogenic mutation, by inducing an inactive dimeric conformation of the kinase [].

    3-(2-imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-methyl-n-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

    • Compound Description: Ponatinib is a potent inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is resistant to many other BCR-ABL inhibitors [, ]. This pan-inhibitor shows promising results in treating chronic myeloid leukemia (CML), even in cases resistant to other therapies []. The patent describes a specific salt form of ponatinib, the hydrobromide salt [].

    N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide

    • Compound Description: This compound inhibits transcription factors NF-κB and AP-1, key regulators of inflammatory and immune responses []. The trifluoromethyl group at the 4-position of the pyrimidine ring demonstrated flexibility for substitutions without significant loss of activity [].

    4‐(4,6‐Diméthylpyrid‐2‐yl)‐5‐éthyl‐3‐phényl‐4H‐1,2,4‐triazole

    • Compound Description: This compound is a structural analog of N-(4,6-dimethylpyrid-2-yl)benzamide, designed to possess enhanced anti-inflammatory properties due to the replacement of the amide function with a triazole ring []. The crystal structure reveals a planar conformation for all three rings in the molecule [].

    N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides

    • Compound Description: This series of compounds represents potential A2A receptor antagonists, as predicted by molecular docking studies []. They exhibit superior binding affinities compared to the known A2A antagonist ZM-241385 [].

    N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazole-2-yl)thio)acetamide (Compound 5k)

    • Compound Description: This benzothiazole derivative exhibited significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterial pathogen affecting rice plants []. At 100 µg/mL, Compound 5k showed 52.4% inhibition of Xoo, outperforming the commercially available bismerthiazol (32.0% inhibition) [].

    Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

    • Compound Description: TSPC demonstrates moderate corrosion inhibition properties for mild steel in 0.1 M HCl, as determined by electrochemical techniques []. Its inhibition efficiency increases with concentration, suggesting a physisorption mechanism onto the mild steel surface [].

    3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    • Compound Description: AP24534 is a potent, orally active inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant, which confers resistance to many existing BCR-ABL inhibitors []. It demonstrates significant efficacy in inhibiting the growth of BCR-ABL(T315I)-expressing cells both in vitro and in vivo, making it a promising candidate for treating CML, especially drug-resistant cases [].
    • Compound Description: This compound, synthesized via a multi-step procedure, includes a benzamide moiety linked to a naphthalene ring system [].

    4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

      3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

      • Compound Description: This compound is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) with potential anti-inflammatory activity []. It exhibited significant efficacy in reducing interleukin-6 release and alleviating lung injury in a mouse model [].

      (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-y l)e thoxy]phenyl¿propanoic acid

      • Compound Description: This compound is a potent and selective PPARγ agonist, demonstrating the potential of N-(2-benzoylphenyl)-L-tyrosine derivatives as therapeutic agents for metabolic disorders []. The study emphasizes the importance of the phenyl alkyl ether moiety for PPARγ binding and functional activity [].

      ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate

      • Compound Description: This meta-diamide compound displayed excellent insecticidal activity against Plutella xylostella and Spodoptera frugiperda, comparable to the commercial insecticide broflanilide [].

      ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate

      • Compound Description: This meta-diamide compound exhibited excellent insecticidal activity against Plutella xylostella and Spodoptera frugiperda, comparable to the commercial insecticide broflanilide, and displayed a faster control efficacy than broflanilide [].

      5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

      • Compound Description: These pyrrole derivatives were designed and synthesized as potential antimicrobial agents. Several compounds from this series exhibited high anti-staphylococcal and antifungal activities [].

      Properties

      CAS Number

      896679-26-8

      Product Name

      N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

      IUPAC Name

      N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide

      Molecular Formula

      C19H15F3N2OS

      Molecular Weight

      376.4

      InChI

      InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-14(7-9-15)18-24-16(12-26-18)10-11-23-17(25)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,25)

      InChI Key

      MCSBJSZUGAFBAM-UHFFFAOYSA-N

      SMILES

      C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.